1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde
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Overview
Description
Compounds like “1-methyl-2-(2,4,5-trichlorophenoxy)-1H-indole-3-carbaldehyde” belong to a class of organic compounds known as chlorinated hydrocarbons. They contain one or more covalently bonded chlorine atoms .
Synthesis Analysis
The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen atom into a molecule . The specific synthesis pathway would depend on the structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of chlorinated hydrocarbons can vary widely depending on their specific structures. They may undergo reactions such as substitution, elimination, or addition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through various laboratory techniques .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated that indole carbaldehydes can undergo reactions to form new heterocyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols afforded new triazolo(thiadiazepino)indoles. These compounds could serve as precursors in the synthesis of materials with unique photophysical properties or as ligands in the development of new drugs (Vikrishchuk et al., 2019).
Green Chemistry Approaches
Indole derivatives have been utilized in green chemistry, emphasizing sustainable and environmentally friendly chemical processes. A notable example is the use of indole-3-carbaldehyde in Knoevenagel condensation reactions, employing ZnO nanoparticles as a catalyst. This method showcases advantages such as excellent yields, short reaction times, and the avoidance of hazardous solvents, aligning with the principles of green chemistry for the synthesis of knoevenagel condensed products (Madan, 2020).
Antioxidant Activity
The synthesis of novel indole derivatives has also been explored for their antioxidant properties. For example, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity. These compounds showed significant activity, suggesting their potential application in preventing oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Antimicrobial Agents
Indole derivatives have been investigated for their potential as antimicrobial agents. For instance, indole-3-carbaldehyde semicarbazone derivatives were synthesized and evaluated for their antibacterial activities. Some of these compounds exhibited inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial drugs (Carrasco et al., 2020).
Mechanism of Action
Target of Action
It is suggested that this compound may have a role in the treatment of depression . Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Mode of Action
It is suggested that the compound may interact with the monoamine neurotransmitters noradrenaline, dopamine, and serotonin in the central nervous system (cns), which are known to be involved in the pathophysiology of depression .
Biochemical Pathways
Given its potential role in treating depression, it may influence the pathways involving the monoamine neurotransmitters noradrenaline, dopamine, and serotonin .
Result of Action
It is suggested that the compound may have a role in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-2-(2,4,5-trichlorophenoxy)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c1-20-14-5-3-2-4-9(14)10(8-21)16(20)22-15-7-12(18)11(17)6-13(15)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBUKNCUWKOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC(=C(C=C3Cl)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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